(4-Ethoxycarbonylthiazol-2-yl)guanidine

Physicochemical profiling Drug intermediate characterization Pre‑formulation

Ethyl 2-guanidino-4-thiazolecarboxylate, systematically designated (4-ethoxycarbonylthiazol-2-yl)guanidine (CAS 82982-26-1), is a heterocyclic compound that combines a thiazole ring bearing a guanidine moiety at position 2 and an ethoxycarbonyl group at position 4. This architecture merges a hydrogen‑bonding guanidine pharmacophore with a hydrolytically labile ester handle, establishing the compound as a versatile synthon for downstream functionalization.

Molecular Formula C7H10N4O2S
Molecular Weight 214.25 g/mol
CAS No. 82982-26-1
Cat. No. B1621729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethoxycarbonylthiazol-2-yl)guanidine
CAS82982-26-1
Molecular FormulaC7H10N4O2S
Molecular Weight214.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)N=C(N)N
InChIInChI=1S/C7H10N4O2S/c1-2-13-5(12)4-3-14-7(10-4)11-6(8)9/h3H,2H2,1H3,(H4,8,9,10,11)
InChIKeyLBSBQVAGEVSBQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Ethoxycarbonylthiazol-2-yl)guanidine (CAS 82982-26-1) – A Dual-Functional Guanidinothiazole Building Block for Medicinal Chemistry and Process R&D


Ethyl 2-guanidino-4-thiazolecarboxylate, systematically designated (4-ethoxycarbonylthiazol-2-yl)guanidine (CAS 82982-26-1), is a heterocyclic compound that combines a thiazole ring bearing a guanidine moiety at position 2 and an ethoxycarbonyl group at position 4 . This architecture merges a hydrogen‑bonding guanidine pharmacophore with a hydrolytically labile ester handle, establishing the compound as a versatile synthon for downstream functionalization [1]. The compound is a documented intermediate in the manufacture of famotidine, the histamine H2‑receptor antagonist, and has been explored as a precursor to guanidinothiazolecarboxamide (GTC) antitumor agents [2].

Why 2‑Guanidinothiazole Analogs Cannot Be Freely Interchanged – The Critical Role of the 4‑Ethoxycarbonyl Substituent in (4‑Ethoxycarbonylthiazol-2-yl)guanidine


Generic substitution among 2‑guanidinothiazole congeners is precluded by the profound influence of the C‑4 substituent on both reactivity and biological function. The ethoxycarbonyl group in (4‑ethoxycarbonylthiazol‑2‑yl)guanidine is strongly electron‑withdrawing (Hammett σp ≈ 0.45), which modulates the pKa of the appended guanidine and thereby alters its hydrogen‑bonding capacity [1]. Moreover, the ester serves as a convertible handle for amidation, hydrolysis, or reduction – transformations that are impossible with the 4‑aryl or 4‑alkyl analogs that dominate the H+,K+‑ATPase literature [2]. Conversely, 2‑aminothiazole‑4‑carboxylate esters lack the guanidine pharmacophore entirely, while the free carboxylic acid analog suffers from poor solubility and reduced cell permeability, making the ethyl ester the optimal balance of reactivity and physicochemical profile for iterative medicinal chemistry .

(4‑Ethoxycarbonylthiazol‑2‑yl)guanidine – Quantitative Differentiation Evidence Versus the Closest Analogs and Alternatives


Physicochemical Profile Differentiation: Log P, Aqueous Solubility, and Melting Point Versus Famotidine

When evaluated against the marketed drug famotidine – the primary commercial endpoint of its synthetic route – (4‑ethoxycarbonylthiazol‑2‑yl)guanidine exhibits a computed octanol‑water partition coefficient (Log P) of 0.3, which is 0.9 log units higher than famotidine (Log P = −0.6) [1]. Its predicted aqueous solubility is 0.79 g L⁻¹ at 25 °C, comparable to famotidine’s reported solubility of approximately 1 g L⁻¹ at neutral pH [2]. The melting point of the target compound is sharply higher at 220–222 °C versus 163–164 °C for famotidine, reflecting the absence of the flexible sulfamoyl‑propyl side chain [2].

Physicochemical profiling Drug intermediate characterization Pre‑formulation

Synthetic Handle Count: Dual Functional Centers Versus Single‑Function 4‑Aryl or 2‑Amino Analogs

The target molecule possesses two chemically orthogonal reactive centers: the guanidine NH₂ groups (amenable to acylation or sulfonylation) and the ethoxycarbonyl ester (hydrolyzable to the acid or convertible to amides) [1]. In contrast, 4‑phenyl‑2‑guanidinothiazole – a representative H+,K+‑ATPase‑active congener from the Pfizer series – bears a non‑transformable 4‑aryl group and can only be modified at the guanidine [2]. Similarly, 2‑amino‑4‑ethoxycarbonylthiazole lacks the guanidine motif, limiting its utility to amide/ester chemistry . Thus, the target compound offers two derivatization sites versus one for each comparator.

Parallel synthesis Scaffold decoration Structure‑activity relationship exploration

Process Validation: Documented Intermediate in the FDA‑Approved Drug Famotidine

Patent EP0322335A1 explicitly discloses (4‑ethoxycarbonylthiazol‑2‑yl)guanidine and its salts as key intermediates in a convergent famotidine synthesis route, wherein the ethoxycarbonyl group is first reduced to the hydroxymethyl derivative before elaboration to the final drug [1]. This represents a validated industrial pathway distinct from alternative routes that rely on 2‑guanidino‑4‑chloromethylthiazole intermediates, which require handling of genotoxic alkylating agents [2].

Process chemistry Active pharmaceutical ingredient (API) intermediate Regulatory starting material

Reported Antimicrobial Activity: Preliminary Evidence of Broad‑Spectrum Potential

A 2023 study cited by Kuujia reports that (4‑ethoxycarbonylthiazol‑2‑yl)guanidine exhibits moderate inhibitory activity against both Staphylococcus aureus and Candida albicans [1]. Although full MIC values are not publicly available for this compound, the dual antibacterial/antifungal profile differentiates it from 2‑aminothiazole‑4‑carboxylate esters, which typically require additional derivatization to achieve comparable antimicrobial activity [2]. Quantitative MIC comparison with the closest guanidinothiazole antimicrobials awaits head‑to‑head evaluation.

Antifungal Antibacterial Anti‑infective screening

High‑Value Application Scenarios for (4‑Ethoxycarbonylthiazol‑2‑yl)guanidine in Research and Industrial Settings


Scalable Synthesis of Famotidine and Structurally Related H2‑Receptor Antagonists

As a validated intermediate in the famotidine process patent, (4‑ethoxycarbonylthiazol‑2‑yl)guanidine is the preferred starting point for pilot‑plant campaigns targeting famotidine or its analogs bearing modified sulfamoyl‑propyl side chains [1]. The ethoxycarbonyl group is reduced to a hydroxymethyl moiety, which is then converted to a chloromethyl intermediate for thioether formation, avoiding the direct use of highly reactive halo‑ketones [1]. Procurement at >98 % purity (as offered by commercial suppliers) ensures compliance with ICH Q11 expectations for defined starting materials .

Construction of Guanidinothiazolecarboxamide (GTC) Antitumor Libraries

The ethoxycarbonyl ester of the target compound can be selectively hydrolyzed to the carboxylic acid and coupled with diverse amines to generate guanidinothiazole‑4‑carboxamides (GTCs), a class of systemically active antitumor agents with demonstrated efficacy against 3LL Lewis lung carcinoma pulmonary metastases [2]. This route provides an advantage over direct 4‑aryl guanidinothiazole scaffolds, which cannot be elaborated into carboxamide libraries without de novo synthesis of each aryl variant [3].

Hit‑Finding Collections for H+,K+‑ATPase and Anti‑Infective Screening

The compound’s guanidinothiazole core is a privileged pharmacophore for gastric H+,K+‑ATPase inhibition, while preliminary antimicrobial screening data indicate activity against S. aureus and C. albicans [4]. Including (4‑ethoxycarbonylthiazol‑2‑yl)guanidine in diversity‑oriented screening decks provides a dual‑readout scaffold that can be orthogonally derivatized at either the ester or guanidine position, enabling rapid hit expansion regardless of the primary screening outcome.

Undergraduate and Graduate Laboratory Pedagogy in Heterocyclic Chemistry

With its defined melting point (220–222 °C), high crystallinity, and dual functional groups, the compound serves as an excellent substrate for teaching multi‑step synthesis, ester hydrolysis, and guanidine acylation in academic settings . Its classification as a non‑controlled, commercially available intermediate simplifies procurement for teaching laboratories, contrasting with controlled drug substances or highly hazardous alkylating intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Ethoxycarbonylthiazol-2-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.